ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfamoyl group, and an ester functional group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-5-methylbenzenesulfonamide with ethyl 1H-pyrazole-5-carboxylate under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar in structure but lacks the pyrazole ring.
1-Ethyl-3-(2-methoxy-5-methylphenyl)urea: Contains a urea group instead of a pyrazole ring
Uniqueness
Ethyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential biological activity. The presence of the pyrazole ring distinguishes it from other similar compounds, offering unique opportunities for research and application .
Properties
Molecular Formula |
C14H17N3O5S |
---|---|
Molecular Weight |
339.37 g/mol |
IUPAC Name |
ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-14(18)11-8-13(16-15-11)23(19,20)17-10-7-9(2)5-6-12(10)21-3/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChI Key |
ZDMLPKPUAARAIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.